molecular formula C23H26N2O3S B11626852 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide

Cat. No.: B11626852
M. Wt: 410.5 g/mol
InChI Key: IROBLJFIMBKWKD-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide is a thiazole-based compound featuring a butanamide backbone substituted with a 4-ethoxyphenyl group at the 4-position of the thiazole ring and a 4-ethylphenoxy group at the terminal butanamide chain. Its structure combines lipophilic substituents (ethoxy and ethylphenoxy) with the hydrogen-bonding capability of the amide group, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide

InChI

InChI=1S/C23H26N2O3S/c1-3-17-7-11-20(12-8-17)28-15-5-6-22(26)25-23-24-21(16-29-23)18-9-13-19(14-10-18)27-4-2/h7-14,16H,3-6,15H2,1-2H3,(H,24,25,26)

InChI Key

IROBLJFIMBKWKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-ethylphenol and butanoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or ethyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

The target compound’s structural analogs differ primarily in substituent groups on the thiazole ring and butanamide chain. Key examples include:

Pharmacological Implications of Substituent Modifications

  • COX Inhibition Potential: Thiazole derivatives with electron-donating groups (e.g., methoxy, ethoxy) on aromatic rings often exhibit COX/LOX inhibitory activity. The target compound’s ethoxy and ethylphenoxy groups may favor interactions with COX-2’s hydrophobic pocket, similar to compound 6b’s selectivity .
  • Anticancer and Anti-inflammatory Activity: Bulky substituents (e.g., ethylphenoxy) are associated with improved binding to targets like 15-lipoxygenase (15-LOX), as seen in trisubstituted triazine-thiazole hybrids (MIC = 4–64 µg/mL) .

Physicochemical Properties and Structure-Activity Relationships (SAR)

Table 2: Calculated Properties of Selected Analogs

Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Key Substituent Effects
Target Compound ~423.5 g/mol ~4.2 4 Ethoxy enhances lipophilicity
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-... 363.43 g/mol ~2.8 5 Cyano group increases polarity
4-(4-Ethylphenoxy)-N-(4-morpholinophenyl)butanamide 376.5 g/mol ~3.5 5 Morpholine improves solubility

SAR Insights:

  • Hydrogen-Bonding Capacity: The amide group and ether oxygen atoms provide hydrogen-bonding sites, critical for target engagement in enzyme inhibition .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H26N2O2S
  • Molecular Weight : 370.51 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Anti-inflammatory Properties : The thiazole moiety is known for its anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways .
  • Antioxidant Activity : The ethoxy and ethyl phenyl groups may contribute to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in conditions like neurodegeneration and cardiovascular diseases .
  • Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Biological Activity Data

Biological ActivityObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine release
AntioxidantReduction of oxidative stress markers
AntimicrobialActivity against Gram-positive bacteria
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Anti-inflammatory Effects

A study conducted on a rat model of arthritis demonstrated that administration of this compound significantly reduced paw swelling and joint inflammation compared to control groups. The mechanism was linked to the downregulation of TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory diseases .

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

Case Study 3: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding supports its potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles .

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